5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride
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Overview
Description
5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the sulfonyl chloride group makes this compound particularly reactive, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole with furan-2-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality output. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Oxadiazole Derivatives: Resulting from cyclization reactions.
Oxidized Products: Various oxidized forms depending on the specific oxidizing agent used.
Scientific Research Applications
Medicinal Chemistry: The compound’s ability to form sulfonamide derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: The unique structural features of the compound allow it to be used in the design of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design drugs that can inhibit specific enzymes or proteins by forming stable sulfonamide linkages. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-sulfonyl chloride: Similar in structure but with a chlorophenyl group instead of a furan ring.
5-(5-Methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring, offering different electronic properties and reactivity.
Uniqueness
5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride is unique due to the combination of the oxadiazole and furan rings, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4S/c1-4-9-10-7(13-4)5-2-3-6(14-5)15(8,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKKCLDCCYFSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(O2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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